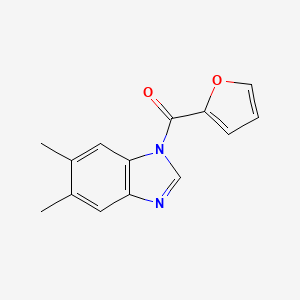

![molecular formula C19H26N4O2 B5547116 1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones, which share a core structural resemblance with the compound of interest, employs regioselective catalysis. Singh et al. (2020) described a method involving cyclopropane aldehydes and N'-aryl anthranil hydrazides in the presence of p-toluene sulphonic acid, leading to good yields through domino imine formation and intramolecular cyclization (Singh et al., 2020). This approach signifies the importance of regioselective synthesis in obtaining complex molecules efficiently.

Molecular Structure Analysis

The detailed molecular structure analysis of such compounds often employs spectroscopic and crystallographic techniques. Yao et al. (2022) utilized MS, NMR, FT-IR, and X-ray diffraction to confirm the structure of a triazoline-quinazolinone compound, illustrating the comprehensive methods required to elucidate complex molecular architectures (Yao et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs highlight its reactive nature and potential for further functionalization. The reaction of N-(quinazolin-4-yl)amidine derivatives with hydroxylamine hydrochloride to form inhibitors of pentosidine showcases the compound's versatility in synthesizing bioactive molecules (Okuda et al., 2011).

科学的研究の応用

Antibacterial Activity and DNA-Gyrase Inhibition

A study on related quinolone carboxylic acids explored their antibacterial activity and DNA-gyrase inhibition, establishing a quantitative structure-activity relationship (QSAR) to determine the impact of substituents on antibacterial potency. The cyclopropyl group was found to significantly enhance activity, indicating the potential of cyclopropyl-substituted quinolones in antibacterial applications (Domagala et al., 1988).

Synthesis of Pyrroloquinazolines

Another research focused on the synthesis of pyrroloquinazolines, demonstrating the effects of various factors on the cyclization process, which is crucial for developing compounds with potential medicinal properties (Paleta et al., 2013).

Development of Quinazolinone Derivatives

The derivatization of quinazolinones was explored to understand their potential applications better. The study involved synthesizing various quinazolinone derivatives and investigating their chemical reactions and potential functionalities (Ozaki et al., 1983).

Inhibitors of Advanced Glycation End Products

Research on N-(quinazolin-4-yl)amidine derivatives revealed their potential as inhibitors of pentosidine, an advanced glycation end product, suggesting their therapeutic applications in diseases associated with glycation (Okuda et al., 2011).

Safety and Hazards

特性

IUPAC Name |

1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-12-15-4-2-3-5-16(15)22-17(21-12)8-9-20-19(25)13-10-18(24)23(11-13)14-6-7-14/h13-14H,2-11H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMNHDVPADPOQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NC(=N1)CCNC(=O)C3CC(=O)N(C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)